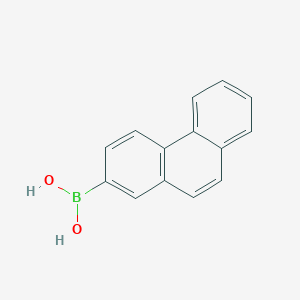

phenanthren-2-ylboronic acid

Description

Properties

IUPAC Name |

phenanthren-2-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIZGXJYCNZVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Phenanthren 2 Ylboronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The reactivity of phenanthren-2-ylboronic acid is fundamentally governed by the properties of the boron atom. The sp²-hybridized boron possesses a vacant p-orbital, rendering it a mild Lewis acid. This electronic deficiency is central to its participation in various chemical transformations. Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, through intermolecular dehydration. wiley-vch.de

Transmetalation is the pivotal step in many cross-coupling reactions involving organoboron compounds, such as the Suzuki-Miyaura coupling. wwjmrd.comyoutube.com In this process, the organic group (in this case, the phenanthren-2-yl moiety) is transferred from the boron atom to the palladium(II) center of the catalyst. rsc.orgnih.gov The exact mechanism of this step has been a subject of extensive investigation, with two primary pathways proposed, both of which are critically dependent on the presence of a base. wwjmrd.comchembites.orgnih.gov

The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide (B78521) or alkoxide) coordinates to the Lewis acidic boron atom of this compound. princeton.edu This coordination forms a more nucleophilic tetracoordinate "ate" complex, the phenanthren-2-yltrihydroxyborate. This activated boronate species is then sufficiently nucleophilic to react with the arylpalladium(II) halide complex, transferring the phenanthren-2-yl group to the palladium center. wwjmrd.comnih.gov

The Oxo-Palladium Pathway (Path B): An alternative mechanism suggests that the base first reacts with the arylpalladium(II) halide complex. chembites.orgnih.gov A halide ligand on the palladium is displaced by a hydroxide or alkoxide ligand, forming a more reactive arylpalladium(II) hydroxide complex. This complex then undergoes reaction with the neutral, tricoordinate this compound. chembites.orgnih.gov

Recent mechanistic studies, particularly by Hartwig and Carrow, have provided strong evidence that for many systems under typical Suzuki-Miyaura conditions (aqueous base), the reaction between an arylpalladium hydroxo complex and a neutral boronic acid (Path B) is kinetically more favorable than the reaction between an arylpalladium halide and a boronate complex (Path A). chembites.orgnih.gov The reaction of an arylpalladium hydroxide complex with p-tolylboronic acid was found to be orders of magnitude faster than the reaction of the corresponding arylpalladium chloride complex with the potassium p-tolyltrihydroxyborate. chembites.org

| Pathway | Key Reactants | Description | Kinetic Favorability |

| Boronate Pathway (A) | Aryl-Pd(II)-Halide + [Phenanthrenyl-B(OH)₃]⁻ | The base activates the boronic acid to form a nucleophilic boronate, which then attacks the palladium complex. wwjmrd.comnih.gov | Slower |

| Oxo-Palladium Pathway (B) | Aryl-Pd(II)-OH + Phenanthrenyl-B(OH)₂ | The base activates the palladium complex, which then reacts with the neutral boronic acid. chembites.orgnih.gov | Faster |

Boronic acids readily undergo reversible reactions with diols and can dehydrate to form anhydrides. wiley-vch.denih.govsigmaaldrich.com

Boronate Ester Formation: In the presence of 1,2- or 1,3-diols, this compound can form cyclic boronate esters. nih.govsigmaaldrich.com This reaction is an equilibrium process where the boronic acid, a Lewis acid, reacts with the diol. The formation of a stable five- or six-membered ring drives the reaction, releasing water. nih.gov Boronate esters are often more stable, easier to purify, and can exhibit different reactivity compared to the parent boronic acid. sigmaaldrich.comnih.gov They are competent coupling partners in Suzuki-Miyaura reactions and can sometimes lead to accelerated rates of transmetalation compared to the free boronic acid. nih.gov The mechanism involves the stepwise replacement of the hydroxyl groups on the boron atom with the alcohol groups of the diol. nih.gov

Anhydride (B1165640) (Boroxine) Formation: Like many arylboronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine (B1236090). wiley-vch.de This is an equilibrium process, and solid boronic acids often exist as a mixture of the free acid and the boroxine. Boroxines can also participate in Suzuki-Miyaura coupling reactions, and in some cases, show enhanced reaction rates compared to the corresponding monomeric boronic acid. nih.gov

Catalytic Transformations Involving this compound

The primary synthetic application of this compound is its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, which allows for the efficient construction of carbon-carbon bonds. nih.govnih.gov

The Suzuki-Miyaura reaction is the most prominent example of a palladium-catalyzed cross-coupling that utilizes this compound. wwjmrd.comyoutube.com The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide or triflate (Ar-X) to form an arylpalladium(II) complex (Ar-Pd(II)-X). wwjmrd.comyoutube.com

Transmetalation: The phenanthren-2-yl group is transferred from the boron atom to the palladium center, displacing the halide or triflate and forming a diorganopalladium(II) intermediate. youtube.comrsc.org This step requires a base. wwjmrd.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wwjmrd.comyoutube.com

This compound is an effective coupling partner for a wide range of aryl and vinyl halides (I, Br, Cl) and triflates (OTf). wwjmrd.comyoutube.com This reaction facilitates the synthesis of biaryl compounds where a phenanthrene (B1679779) unit is linked to another aromatic or vinylic system. The reactivity of the electrophilic partner generally follows the order of leaving group ability: I > OTf > Br >> Cl. wwjmrd.com The reaction tolerates a broad array of functional groups on both coupling partners, highlighting its synthetic utility. nih.gov

The efficiency and outcome of the Suzuki-Miyaura coupling of this compound are highly dependent on the choice of ligands and base. organic-chemistry.orgresearchgate.net

Base Effects: The base is essential for the transmetalation step. wwjmrd.comyoutube.com As discussed (3.1.1), it facilitates the transfer of the phenanthren-2-yl group by activating either the boronic acid or the palladium complex. chembites.orgnih.gov Common bases include inorganic salts such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). researchgate.netyoutube.com The strength and nature of the base can significantly influence reaction rates and yields. Studies have shown that for a given catalytic system, the choice of base can be critical, with inorganic bases often proving superior to organic bases in aqueous media. researchgate.net

| Base | Catalyst System | Conditions | Yield (%) | Reference |

| K₂CO₃ | Pd(PPh₃)₄ | Toluene, 80 °C | 95 | pku.edu.cn |

| Cs₂CO₃ | Pd(PPh₃)₄ | Toluene, 80 °C | 92 | pku.edu.cn |

| Et₃N | Pd(PPh₃)₄ | Toluene, 80 °C | 92 | pku.edu.cn |

| i-Pr₂NH | Pd(PPh₃)₄ | Toluene, 80 °C | 98 | pku.edu.cn |

| Data from a representative Suzuki coupling of phenylboronic acid with an α-diazocarbonyl compound, illustrating the impact of different bases on product yield. pku.edu.cn |

Ligand Effects: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role by stabilizing the palladium catalyst and modulating its reactivity. organic-chemistry.orgnih.gov The choice of ligand affects the rate of oxidative addition and reductive elimination and can prevent catalyst decomposition. For instance, bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps. organic-chemistry.org The ligand can also influence stereochemical outcomes in relevant reactions, with studies showing that ligands like tri(o-tolyl)phosphine (P(o-Tol)₃) can be optimal for preserving olefin geometry and achieving high yields under mild conditions. organic-chemistry.org The coordination of the ligand to the palladium center is a dynamic process throughout the catalytic cycle. nih.gov

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and efficient alternative to palladium-catalyzed reactions for certain transformations of arylboronic acids.

The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a synthetically useful transformation. Copper-catalyzed methods for this reaction are particularly noteworthy due to their mild conditions and efficiency. This reaction proceeds by the substitution of the boronic acid group with a hydroxyl group at the same position on the aromatic ring.

The copper-catalyzed oxidative hydroxylation of arylboronic acids, including what can be extrapolated for this compound, generally proceeds in the presence of a copper catalyst, a base, and an oxidant. A general and efficient method utilizes inexpensive copper sulfate (B86663) (CuSO₄) as the catalyst and 1,10-phenanthroline (B135089) as a ligand in water at room temperature. beilstein-journals.org The reaction is typically carried out under an oxygen atmosphere or with other oxidants like hydrogen peroxide. organic-chemistry.org

The proposed mechanism for the copper-catalyzed ipso-hydroxylation involves several key steps. Initially, the arylboronic acid reacts with a copper(II) species in the presence of a base to form a copper(II) aryl intermediate. This is followed by a reductive elimination step to form the phenol (B47542) and a copper(0) species, which is then re-oxidized to copper(II) to complete the catalytic cycle. Alternatively, the reaction may proceed through a copper-hydroperoxide intermediate when hydrogen peroxide is used as the oxidant.

While specific studies on the ipso-hydroxylation of this compound are not abundant, the general reactivity of arylboronic acids suggests that it would readily undergo this transformation to yield phenanthren-2-ol (B23603) under appropriate copper-catalyzed conditions. The reaction conditions for the hydroxylation of various arylboronic acids are summarized in the table below, which can be considered representative for this compound.

Table 1: Copper-Catalyzed Ipso-Hydroxylation of Arylboronic Acids

| Arylboronic Acid | Catalyst | Ligand | Base | Oxidant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | CuSO₄ | 1,10-Phenanthroline | KOH | O₂ | Water | RT | 94 |

| 4-Methoxyphenylboronic acid | CuSO₄ | 1,10-Phenanthroline | KOH | O₂ | Water | RT | 98 |

| 4-Chlorophenylboronic acid | CuSO₄ | 1,10-Phenanthroline | KOH | O₂ | Water | RT | 85 |

Other Metal-Catalyzed Coupling Reactions

This compound is a versatile substrate for various other metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve palladium, nickel, or other transition metal catalysts.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions involving organoboronic acids. youtube.com this compound can be coupled with a variety of aryl, vinyl, or alkyl halides and triflates in the presence of a palladium catalyst and a base to form biaryl, styrenyl, or alkyl-substituted phenanthrenes, respectively. researchgate.net The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. youtube.com

Heck Reaction: While the classical Heck reaction involves the coupling of an aryl halide with an alkene, variations using arylboronic acids have been developed. organic-chemistry.orgorganic-chemistry.org In these oxidative Heck-type reactions, this compound could be coupled with alkenes in the presence of a palladium catalyst and an oxidant. This provides a direct method for the arylation of olefins.

Stille Coupling: Although the Stille reaction traditionally couples organotin compounds with organic halides, boronic acids can be used as precursors to the necessary organostannanes or in some modified protocols. wikipedia.orgdntb.gov.ua

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org While aryl halides are the typical electrophiles, methods involving the use of arylboronic acids as the arylating agent in Sonogashira-type couplings have been developed, often employing a gold or copper co-catalyst. beilstein-journals.orgnih.govorganic-chemistry.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions of Arylboronic Acids

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl |

| Heck (Oxidative) | Styrene (B11656) | Pd(OAc)₂ | - (oxidant used) | DMF | Stilbene |

Lewis Acid Catalyzed Reactions of Phenanthrenylboronic Acids

Arylboronic acids, including this compound, can act as Lewis acids due to the empty p-orbital on the boron atom. This Lewis acidity can be exploited to catalyze a variety of organic transformations. nih.gov The boronic acid can activate electrophiles, such as carbonyl compounds, by coordinating to a Lewis basic site (e.g., the carbonyl oxygen). nih.gov

This activation enhances the electrophilicity of the substrate, facilitating nucleophilic attack. For instance, boronic acids have been shown to catalyze aldol (B89426) reactions, Mannich reactions, and cycloadditions. nih.gov In these reactions, the boronic acid can form a dynamic covalent bond with a diol or other bidentate ligand, which can influence the stereochemical outcome of the reaction.

While specific examples of Lewis acid catalysis by this compound are not extensively documented, its behavior can be inferred from the known reactivity of other arylboronic acids. For example, phenylboronic acid has been used to catalyze Diels-Alder reactions by coordinating to the dienophile. mdpi.com

Table 3: Examples of Lewis Acid Catalyzed Reactions with Arylboronic Acids

| Reaction Type | Substrates | Boronic Acid Catalyst | Role of Boronic Acid |

|---|---|---|---|

| Aldol Reaction | Aldehyde + Ketone | Phenylboronic acid | Activation of the aldehyde carbonyl |

| Diels-Alder Reaction | Diene + Dienophile | Phenylboronic acid | Activation of the dienophile |

Intramolecular Reactivity and Cyclization Pathways

The phenanthrene moiety and the boronic acid group in this compound can participate in intramolecular reactions, leading to the formation of more complex polycyclic aromatic systems.

Rearrangement Reactions in Phenanthrene Formation

The synthesis of substituted phenanthrenes can sometimes involve rearrangement reactions. While not a direct rearrangement of this compound itself, related boronic acid chemistry can be involved in synthetic routes to phenanthrenes that include rearrangements. For instance, photochemical rearrangements of diarylethenes can lead to the formation of functionalized phenanthrenes. rsc.org In such syntheses, boronic acid groups can serve as precursors to one of the aryl moieties.

Base-Catalyzed Cyclizations of Aryl-Acetylenes to Phenanthrenes

A common strategy for the synthesis of phenanthrenes involves the intramolecular cyclization of biaryl systems bearing a reactive side chain. Base-catalyzed cyclizations of 2-alkynyl-substituted biphenyls are a known route to phenanthrenes. acs.org In this context, this compound could be a precursor to a biphenyl (B1667301) system through a Suzuki-Miyaura coupling. The resulting biphenyl, functionalized with an acetylene (B1199291) group at the appropriate position, could then undergo a base-catalyzed intramolecular cyclization to form a more complex phenanthrene derivative. The base promotes the isomerization of the alkyne to an allene, which then undergoes a 6π-electrocyclization followed by aromatization to yield the phenanthrene core. acs.org

Interactions with Nucleophiles and Diol-Containing Species of this compound

This compound, as an aromatic boronic acid, exhibits characteristic reactivity towards nucleophiles, most notably diols, and various reactive oxygen and nitrogen species. These interactions are central to its application in chemical sensing and materials science.

Reversible Covalent Bonding with 1,2- and 1,3-Diols

A defining feature of boronic acids, including this compound, is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. researchgate.netnih.gov This reaction results in the formation of cyclic boronate esters, which are typically five- or six-membered rings. nih.gov The formation of these boronate esters is a dynamic process, meaning the bonds can form and break under specific conditions, which is a key aspect of their use in dynamic covalent chemistry and responsive materials. nih.govmanchester.ac.uk

This interaction is not limited to simple diols but extends to a wide range of biologically significant molecules such as saccharides (sugars), glycoproteins, and catechols. manchester.ac.uknih.govnih.gov The stability of the resulting boronate ester is dependent on several factors, including the pH of the solution and the specific structure of the diol. researchgate.net The reaction is selective and can occur in aqueous media under mild conditions, making it suitable for biological applications. researchgate.netmanchester.ac.uk The formation of these stable covalent bonds with diols is the foundation for using boronic acids in sensors, drug delivery systems, and self-healing materials. nih.govacs.org

Mechanisms of Boronic Acid-Diol Complexation

The complexation of a boronic acid with a diol involves an equilibrium between the boronic acid, the diol, and the resulting boronate ester. researchgate.net The boron atom in this compound is a Lewis acid, characterized by an empty p-orbital, making it susceptible to attack by nucleophiles like the hydroxyl groups of diols. frontiersin.org

Table 1: Factors Influencing Boronic Acid-Diol Complexation Stability

| Factor | Effect on Complex Stability | Rationale |

| pH | Stability generally increases with pH, often maximizing when pH > pKa of the boronic acid. researchgate.net | Higher pH favors the formation of the tetrahedral boronate anion, which binds more strongly to diols. nih.gov |

| Diol Structure | Catechols form significantly more stable complexes than aliphatic diols. nih.gov 1,2- and 1,3-diols with a cis conformation are preferred. | The geometry and electronic nature of the diol influence the stability of the resulting five- or six-membered ring. nih.gov |

| Boronic Acid pKa | Lowering the pKa of the boronic acid generally increases the binding constant at a given pH. researchgate.net | A lower pKa means the more reactive tetrahedral form is present at lower pH values. |

| Solvent | The reaction is commonly performed in aqueous media. | Water can participate in the equilibrium but the formation of the cyclic ester with a suitable diol is generally favored. |

Reactivity Towards Reactive Oxygen and Nitrogen Species

Arylboronic acids are known to react with various reactive oxygen species (ROS) and reactive nitrogen species (RNS), undergoing oxidative deboronation. This reaction typically converts the carbon-boron bond into a carbon-oxygen bond, yielding a phenol and boric acid. nih.gov

Reactive Oxygen Species (ROS)

The most studied interaction is with hydrogen peroxide (H₂O₂). frontiersin.org The reaction involves the nucleophilic addition of the hydroperoxide anion (HOO⁻) to the electrophilic boron atom. frontiersin.orgresearchgate.net This is followed by a rate-limiting 1,2-migration of the phenanthrenyl group from the boron to the oxygen atom, leading to a labile borate (B1201080) ester that rapidly hydrolyzes to yield 2-hydroxyphenanthrene and boric acid. nih.gov The reaction rate is pH-dependent, as the concentration of the more nucleophilic hydroperoxide anion increases at higher pH (the pKa of H₂O₂ is ~11.6). frontiersin.orgrsc.org While the reaction with H₂O₂ occurs, it is generally slow compared to reactions with other oxidants like peroxynitrite. researchgate.netnih.gov Boronic acids also react with other ROS, such as the hypochlorite (B82951) anion (OCl⁻). frontiersin.orgresearchgate.net

Reactive Nitrogen Species (RNS)

This compound is expected to react very rapidly with peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). nih.govmcw.edu The reaction between arylboronic acids and peroxynitrite is significantly faster—by orders of magnitude—than the reaction with hydrogen peroxide. researchgate.netnih.gov For example, the second-order rate constant for the reaction of 4-acetylphenylboronic acid with ONOO⁻ is approximately 1.6 x 10⁶ M⁻¹s⁻¹, whereas with H₂O₂ it is only 2.2 M⁻¹s⁻¹. nih.gov

The primary mechanism involves the nucleophilic attack of ONOO⁻ on the boron atom. nih.gov This adduct can then undergo two competing pathways:

Heterolytic Cleavage (Major Pathway): The O-O bond breaks heterolytically, leading to the formation of the corresponding phenol (2-hydroxyphenanthrene) and nitrite (B80452) (NO₂⁻). This pathway accounts for approximately 85-90% of the product yield. frontiersin.orgnih.gov

Homolytic Cleavage (Minor Pathway): The O-O bond breaks homolytically, forming radical intermediates. This minor pathway can lead to other products derived from phenoxyl radicals. nih.gov

This high reactivity and specific product formation have led to the development of boronate-based fluorescent probes for the detection of peroxynitrite in biological systems. frontiersin.orgnih.gov

Table 2: General Reactivity of Arylboronic Acids with ROS and RNS

| Reactive Species | Reactant Form | Relative Reaction Rate | Major Product(s) |

| Hydrogen Peroxide (H₂O₂) | Hydroperoxide anion (HOO⁻) | Slow (k ≈ 10⁰ M⁻¹s⁻¹) researchgate.netnih.gov | Phenol, Boric Acid nih.gov |

| Hypochlorite (HOCl) | Hypochlorite anion (OCl⁻) | Moderate (k ≈ 10³-10⁴ M⁻¹s⁻¹) researchgate.netnih.gov | Phenol, Boric Acid frontiersin.org |

| Peroxynitrite (ONOO⁻) | Peroxynitrite anion (ONOO⁻) | Very Fast (k ≈ 10⁶ M⁻¹s⁻¹) nih.govnih.gov | Phenol (major), Nitrite, Radical byproducts (minor) frontiersin.orgnih.gov |

Derivatization and Functionalization Strategies

Synthesis of Phenanthren-2-ylboronic Esters

Boronic acids are known to exist in equilibrium with their cyclic anhydride (B1165640) trimers, known as boroxines, particularly in the solid state or in non-aqueous solutions. sciforum.netresearchgate.net This dehydration process can complicate stoichiometry and affect reactivity. sci-hub.se To mitigate this, phenanthren-2-ylboronic acid is frequently converted into its corresponding boronic esters. This conversion not only prevents boroxine (B1236090) formation but also modifies the compound's physical and chemical properties, such as solubility and handling. sciforum.net The synthesis is typically an equilibrium reaction where the boronic acid is reacted with an alcohol or a diol, and the water produced is removed to drive the reaction to completion. sciforum.net

One of the most common derivatization strategies is the reaction of this compound with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) to form its pinacol boronic ester, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenanthrene. This esterification significantly enhances the compound's stability towards protodeboronation, a common degradation pathway for boronic acids under certain conditions. sci-hub.se

The conversion to a pinacol ester also drastically improves solubility in a wide range of organic solvents. researchgate.netsci-hub.se Studies on phenylboronic acid and its pinacol ester have shown that esterification leads to very high solubility in solvents like chloroform, acetone, and ethers, even at low temperatures, which is a considerable advantage for conducting reactions in solution. researchgate.net While boronic acids themselves can be challenging to isolate on a large scale due to their physical properties, their pinacol esters are often more amenable to standard crystallization and purification processes, despite sometimes exhibiting high solubility that can make crystallization difficult. sci-hub.se The synthesis can be achieved by reacting the boronic acid with pinacol, often with azeotropic removal of water, or through methods like the reaction of a Grignard reagent with pinacolborane (HBpin). sciforum.netescholarship.org

Table 1: Comparison of this compound and its Pinacol Ester

| Property | This compound | This compound Pinacol Ester |

|---|---|---|

| Stability | Prone to dehydration to form boroxines; susceptible to protodeboronation. sciforum.netsci-hub.se | Generally stable; protected against boroxine formation and less prone to protodeboronation. sci-hub.se |

| Solubility | Limited solubility in many common organic solvents. | High solubility in a broad range of organic solvents. researchgate.net |

| Handling | Can be difficult to handle and accurately quantify due to equilibrium with boroxine. sci-hub.se | Easier to handle, purify, and quantify due to well-defined structure. sciforum.net |

| Primary Use | Direct use in coupling reactions. | Intermediate for purification/storage; use in coupling reactions. sci-hub.se |

The formation of chiral boronic esters is a powerful strategy in asymmetric synthesis, enabling the creation of stereochemically defined molecules. iupac.orgiupac.org This is achieved by reacting this compound with a chiral diol. While pinacol is achiral, using chiral diols such as derivatives of tartaric acid or pinanediol introduces a chiral auxiliary to the boron center. sciforum.netiupac.org

These chiral esters can then undergo stereoselective reactions. For instance, the reaction of chiral boronic esters with reagents like (dichloromethyl)lithium can introduce a new chiral center with a high degree of diastereoselectivity, often exceeding 100:1 ratios. iupac.org Subsequent reactions, such as nucleophilic substitution or oxidation, can transform the boronic ester into a variety of chiral products, including secondary or tertiary alcohols. iupac.orgnih.gov Although specific examples involving this compound are not extensively documented in the provided sources, the general methodologies developed for arylboronic acids are directly applicable. iupac.orgnih.gov This makes this compound a potential precursor for the asymmetric synthesis of complex chiral molecules containing a phenanthrene (B1679779) core.

Incorporation of this compound into Complex Molecular Architectures

This compound is a valuable building block for constructing larger, functional molecules, primarily through transition-metal-catalyzed cross-coupling reactions. gu.se The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis and a key application for this compound. gu.semdpi.com

This methodology allows the phenanthrene moiety to be precisely installed into diverse molecular scaffolds. Research has demonstrated the synthesis of complex systems using boronic acids from the phenanthrene family. For example, benzo[c]this compound, a structural isomer, has been used in a Chan-Lam coupling reaction with benzimidazole (B57391) to produce a helicene-benzimidazole conjugate, a molecule with unique photophysical properties. worktribe.com In another application, this compound itself was prepared from 2-bromophenanthrene (B1281488) and used in the synthesis of specifically fluorinated polycyclic aromatic hydrocarbons (PAHs), which are of interest for their semiconducting properties. nii.ac.jp These examples highlight the utility of this compound in creating advanced materials and complex organic structures.

Table 2: Examples of Complex Molecule Synthesis Using Phenanthrene Boronic Acids

| Precursor | Reaction Type | Partner | Product Class | Reference |

|---|---|---|---|---|

| Benzo[c]this compound | Chan-Lam Coupling | Benzimidazole | mdpi.comHelicene-benzimidazole | worktribe.com |

| This compound | Suzuki-Miyaura Coupling | Aryl triflate | Difluorinated Polycyclic Aromatic Hydrocarbon | nii.ac.jp |

| General Aryl Boronic Acids | Suzuki-Miyaura Coupling | Aryl Halides | Biaryl motifs in pharmaceuticals (e.g., Losartan) | gu.se |

| Phenylboronic Acid Groups | Suzuki-Miyaura Coupling | Bromo-functionalized molecules | Functionalized Nanoparticles | mdpi.com |

Influence of Substituent Patterns on Electronic Properties and Reactivity

Electron-withdrawing groups (e.g., nitro, -NO₂; fluoro, -F) increase the Lewis acidity of the boron center by pulling electron density from the aromatic ring and the C-B bond. openstax.org This can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Conversely, electron-donating groups (e.g., amino, -NH₂; hydroxyl, -OH) decrease the Lewis acidity of the boron. d-nb.info The position of the substituent is also critical due to resonance and inductive effects, which are distance-dependent. openstax.org For instance, studies on substituted PAHs show that the introduction of fluorine atoms can significantly lower the HOMO and LUMO energy levels, altering the molecule's electronic and optical properties. nii.ac.jp Computational methods, such as Density Functional Theory (DFT), are often employed to predict how different substituent patterns will alter the geometric and electronic structure, thereby guiding synthetic efforts. d-nb.info

Table 3: Predicted Effects of Substituents on this compound

| Substituent Type | Example Groups | Effect on Boron Lewis Acidity | Effect on Reactivity in Cross-Coupling | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | -NO₂, -F, -CF₃, -CN | Increase | Generally increases rate of transmetalation | openstax.org |

| Electron-Donating | -OH, -NH₂, -OCH₃, -CH₃ | Decrease | Generally decreases rate of transmetalation | d-nb.info |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromophenanthrene |

| Pinacol |

| 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenanthrene |

| Phenylboronic acid |

| (dichloromethyl)lithium |

| Benzo[c]this compound |

| Benzimidazole |

| Losartan |

| Boscalid |

| Pinacolborane |

| (Het)aryl halides |

| 2-ethoxy-3-pyridylboronic acid |

| 2,2′-bipyridines |

| 2-bromo-4-iodoquinoline |

| 1,8-dibromonaphthalene |

| 7-phenylnaphthalen-2-yl bromide |

| (7-Phenylnaphthalen-2-yl)boronic acid |

| (7-Fluoro-1-benzothiophen-2-yl)boronic acid |

| 6-Hydroxynaphthalen-2-yl boronic acid |

| 4-(tert-Butoxycarbonylamino)naphthalen-1-yl boronic acid |

| 5-Amino hexahelicene |

| 4-(Naphthalen-2-yl)-4-oxobutanoic acid |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |

| N-Bromosuccinimide |

| 1,8-diazabicyclo[5.4.0]undec-7-ene |

Applications of Phenanthren 2 Ylboronic Acid in Chemical Research

Building Blocks for Complex Organic Synthesis

The presence of the boronic acid functional group allows phenanthren-2-ylboronic acid to readily participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity is fundamental to its utility in constructing larger, more intricate molecular architectures.

Construction of Large Polycyclic Aromatic Hydrocarbons (PAHs)

This compound serves as a crucial starting material for the synthesis of larger, π-extended polycyclic aromatic hydrocarbons. cymitquimica.com These larger PAHs are of interest for their potential applications in organic electronics and materials science. nih.gov The synthesis often involves palladium-catalyzed cross-coupling reactions where the phenanthrene (B1679779) unit is fused with other aromatic systems. nii.ac.jpresearchgate.net For instance, it can be used to create larger, more complex PAHs with tailored electronic and photophysical properties. nih.gov The strategic placement of the boronic acid group at the 2-position of the phenanthrene ring influences the regioselectivity of these coupling reactions, allowing for the precise construction of desired PAH topologies. nii.ac.jp

A notable example involves the synthesis of difluorinated polycyclic aromatic hydrocarbons, where this compound is a key precursor to one of the biaryl triflate intermediates. nii.ac.jp This highlights its role in creating structurally precise and electronically tuned large aromatic systems.

Synthesis of Diversified Organic Scaffolds

The reactivity of this compound extends beyond the synthesis of simple PAHs, enabling the construction of a wide array of complex and diversified organic scaffolds. mdpi.com These scaffolds are often the core structures of molecules with potential applications in medicinal chemistry and materials science. researchgate.net The Suzuki-Miyaura coupling reaction, facilitated by the boronic acid group, allows for the introduction of the phenanthrene moiety into various molecular frameworks, leading to novel compounds with unique three-dimensional structures and functionalities. researchgate.netresearchgate.net

The ability to create these diverse scaffolds is crucial for developing new chemical entities with specific biological activities or material properties. The phenanthrene unit can impart desirable characteristics such as rigidity, hydrophobicity, and specific electronic properties to the target molecule.

Advanced Materials Science Research

The unique photophysical and electronic properties of the phenanthrene core make this compound and its derivatives valuable components in the development of advanced organic materials.

Development of Organic Light-Emitting Diodes (OLEDs)

Phenanthrene-containing compounds are actively researched for their use in organic light-emitting diodes (OLEDs). gg-oled.comheegermaterials.com The phenanthrene moiety can serve as a core or a side group in blue-emitting materials, which are crucial for full-color displays and lighting applications. optica.org The incorporation of phenanthrene derivatives, synthesized using phenanthrene boronic acids, can enhance the thermal stability and photoluminescence quantum efficiency of the emitting layer in an OLED device. optica.org

For example, indenopyrazine derivatives functionalized with phenanthrene groups, prepared via Suzuki coupling with phenanthrene-9-ylboronic acid, have shown high thermal decomposition temperatures and efficient blue emission, making them promising candidates for OLED applications. optica.org While this example uses the 9-isomer, the principle of incorporating the phenanthrene unit via its boronic acid derivative is directly applicable to the 2-isomer for tuning material properties.

Design of Ultralong Room-Temperature Phosphorescent (URTP) Materials

Recent research has focused on developing purely organic materials that exhibit ultralong room-temperature phosphorescence (URTP). researchgate.netnih.gov These materials have potential applications in areas such as anti-counterfeiting, data encryption, and bio-imaging. researchgate.net The rigid and planar structure of the phenanthrene ring system can help to suppress non-radiative decay pathways, a key factor in achieving efficient phosphorescence.

While direct studies on this compound for URTP are emerging, related boronic acid derivatives have shown significant promise. For instance, arylboronic acids embedded in a polymer matrix have been shown to exhibit ultralong RTP, with the potential for tunable afterglow colors. researchgate.netrsc.org The principle involves restricting molecular motion and promoting intersystem crossing, processes to which the phenanthrene scaffold is well-suited. The boronic acid group can facilitate the incorporation of the phenanthrene unit into a rigid matrix, such as a polymer or a boric acid network, which is a common strategy for enhancing RTP. nih.gov

Research into Organic Semiconducting Materials

Polycyclic aromatic hydrocarbons are a cornerstone of organic semiconductor research due to their ability to transport charge. rsc.org Phenanthrene-based materials, synthesized using precursors like this compound, are being investigated for their potential in organic field-effect transistors (OFETs) and other electronic devices. nih.govrsc.org The extent of π-conjugation and the intermolecular packing of the phenanthrene units in the solid state are critical factors that determine the charge carrier mobility of the material. rsc.org

Research has shown that conjugated macrocycles containing phenanthrene units can function as p-type organic semiconductors. rsc.org The synthesis of these macrocycles often relies on coupling reactions involving phenanthrene building blocks, which can be derived from this compound. The ability to create well-defined, extended π-systems through such synthetic routes is essential for the development of next-generation organic electronic materials. nih.gov

Chemical Biology and Biosensing Applications

The dual characteristics of this compound—its fluorescent phenanthrene group and its diol-binding boronic acid function—make it a valuable scaffold for the design of chemical probes and sensors for biological systems.

The inherent fluorescence of the phenanthrene core is a key feature in the design of "turn-on" or "turn-off" fluorescent probes. The principle often relies on photoinduced electron transfer (PET), where the interaction of the boronic acid with an analyte modulates the fluorescence emission of the phenanthrene unit. For instance, the anthracene-boronic acid system, a conceptually similar structure, operates as a sensor where the anthracene (B1667546) fluorescence is initially quenched (the 'off' state). nih.gov Upon binding to a diol-containing analyte, this quenching is disrupted, leading to an increase in fluorescence intensity (the 'on' state), which allows for the detection of the target molecule. nih.gov This concept of activatable probes is crucial for developing sensors with low background signal, enhancing detection sensitivity. nih.gov

The design of such chemosensors can be guided by computational methods like Density Functional Theory (DFT), which helps in predicting the electronic and steric effects of different structural modifications on the sensor's interaction with the analyte.

The boronic acid group is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a functional group present in many biologically important molecules. nih.gov This interaction is the basis for the use of this compound and its derivatives in the recognition and sensing of various biological diols.

Saccharides: The detection of saccharides is a significant area of research, particularly for monitoring glucose levels in physiological conditions. nih.govnih.gov Boronic acid-based fluorescent sensors can be designed to selectively bind to specific saccharides. nih.govnih.gov The binding affinity and selectivity can be tuned by modifying the structure of the sensor. For example, the incorporation of an amine group in proximity to the boronic acid can enhance the binding affinity for certain sugars. nih.gov The change in fluorescence upon binding provides a direct readout for the presence and concentration of the saccharide. nih.govnih.gov

Phosphoinositides: Phosphoinositides are crucial signaling molecules in cells, and their detection is important for understanding various cellular processes. nih.gov While the direct application of this compound for phosphoinositide sensing is not extensively documented in the provided results, the fundamental principle of diol recognition by boronic acids suggests its potential in this area. Domains that recognize phosphoinositides often do so through interactions with their headgroups, and boronic acids could potentially be engineered to target these structures. nih.gov

Catecholamines: Catecholamines, such as dopamine (B1211576) and norepinephrine, are vital neurotransmitters. nih.gov Their detection is critical for neuroscience research and the diagnosis of related disorders. mdpi.com Fluorescent sensors incorporating a boronic acid moiety have been developed for the high-affinity detection of catecholamines. nih.gov These sensors often utilize a dual recognition strategy, where the boronic acid binds to the catechol's diol group, and another functional group interacts with the amine part of the molecule, leading to enhanced affinity and selectivity. nih.gov The fluorescence signal of the probe is modulated upon binding, enabling the visualization and measurement of catecholamine release from cells. nih.gov

| Target Analyte | Recognition Principle | Potential Application |

| Saccharides | Reversible covalent bonding with cis-1,2- and cis-1,3-diols. nih.gov | Glucose monitoring in biological fluids. nih.gov |

| Catecholamines | Formation of boronate esters with the catechol group. nih.govmdpi.com | Real-time monitoring of neurotransmitter release. nih.gov |

| Phosphoinositides | Potential interaction with diol groups in the inositol (B14025) headgroup. nih.gov | Studying lipid signaling pathways. nih.gov |

Boronic acids are known to interact with the active sites of certain enzymes, particularly serine proteases. The boronic acid can act as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue, which can lead to enzyme inhibition. This property has been exploited in the development of enzyme inhibitors. For example, benzothien-2-ylboronic acid has been shown to be a potent inhibitor of the β-lactamase enzyme AmpC. thieme-connect.com While specific studies on this compound as an enzyme inhibitor were not detailed in the search results, its structural similarity to other bioactive boronic acids suggests potential in this area.

The reactivity of the boronic acid group extends to its use in bioconjugation, the process of linking molecules to biomolecules like proteins or peptides. Boronic acids can participate in reactions to form stable linkages. For instance, the reaction between 2-formylphenylboronic acid and a hydrazine (B178648) forms a stable derivative, a chemistry that can be used to attach payloads to cysteine residues in peptides. researchgate.netrsc.org These types of reactions are part of the broader field of bioorthogonal chemistry, which focuses on chemical reactions that can occur in living systems without interfering with native biological processes. researchgate.net The development of heterobifunctional crosslinkers containing a boronic acid moiety allows for the specific and controlled modification of biomolecules. rsc.org

Understanding the interactions between proteins and lipids is fundamental to cell biology. nih.gov Fluorescence spectroscopy is a powerful tool for studying these interactions. edinst.com While this compound itself may not be the primary tool, the principles of using fluorescent probes are relevant. For instance, tryptophan residues in proteins can act as intrinsic fluorescent probes. Quenching of this fluorescence by bromine-containing lipids can reveal which parts of a protein are in contact with the lipid bilayer. edinst.com In a similar vein, a fluorescent molecule like phenanthrene, if appropriately incorporated into a lipid or a protein via its boronic acid handle, could serve as an extrinsic probe to study these interactions. The hydrophobic nature of the phenanthrene core would favor its insertion into the lipid membrane environment.

Research in Medicinal Chemistry

The unique chemical properties of boronic acids have made them attractive scaffolds in medicinal chemistry. nih.govnih.gov The introduction of a boronic acid group can significantly alter the physicochemical and pharmacokinetic properties of a molecule, often leading to improved biological activity. nih.gov

Synthesis of Pharmaceutical Intermediates

Phenanthrene-3-ylboronic acid, a closely related isomer, is recognized for its utility as an intermediate in organic synthesis and the preparation of pharmaceutical compounds. chembk.com It is primarily employed in laboratory research and development, as well as in chemical production processes. chembk.com The core structure of phenanthrene boronic acids allows for their use as building blocks in the construction of more complex molecular architectures, which is a fundamental aspect of drug discovery and development. For instance, the phenanthrene moiety can be incorporated into larger molecules through coupling reactions, a common strategy in the synthesis of pharmaceutical intermediates.

The synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals, can be facilitated by boronic acids. For example, the synthesis of bisthienopyridines, which possess a phenanthrene-like annelation pattern, has been achieved through palladium-catalyzed coupling reactions involving formylthien-3-ylboronic acid. thieme-connect.com This highlights the potential of phenanthrene-based boronic acids in creating diverse molecular scaffolds for medicinal chemistry.

Applications in Agrochemical Research

The application of boronic acids extends beyond pharmaceuticals into the realm of agrochemicals. Pesticides are essential for controlling pests and diseases in agriculture to ensure food production. mdpi.comnih.gov The development of new and effective pesticides is an ongoing process, and long-chain molecules are widely used as fungicides, insecticides, and herbicides. mdpi.com

While specific research on the direct application of this compound in agrochemicals is not widely published, the general properties of boronic acids and related compounds suggest potential utility. For example, the synthesis of various heterocyclic structures, which can be facilitated by boronic acids, is relevant to the development of new agrochemical agents. thieme-connect.com Furthermore, understanding the physicochemical properties of molecules is crucial for their effectiveness and environmental impact as pesticides. researchgate.net Adjuvants, which are often used in pesticide formulations to improve their efficacy, can be influenced by the properties of the active ingredients. mdpi.com Given the chemical versatility of this compound, it could serve as a scaffold for the synthesis of novel compounds with potential applications in agriculture, although this remains an area for future exploration.

Theoretical and Computational Investigations

In Silico Prediction of Biological Activities and Molecular Targets

In silico techniques are instrumental in the early stages of drug discovery for predicting the pharmacological profiles of chemical compounds. sciensage.infonih.gov By analyzing a molecule's structure, these computational methods can forecast its likely biological activities and identify potential protein targets, thereby streamlining the research and development process. nih.gov

A variety of online servers and software tools are employed to perform reverse screening and predict the biological activities of compounds. Tools such as the Prediction of Activity Spectra for Substances (PASS), SuperPred, and the Polypharmacology Browser (PPB2) are prominent examples. mdpi.commdpi.comsciprofiles.com These platforms utilize extensive databases of known compounds and their biological activities to make predictions for new or untested molecules. researchgate.netnih.gov

For instance, a comprehensive in silico analysis was conducted on a series of aromatic boronic acids, including the closely related isomer, phenanthren-9-ylboronic acid. mdpi.comresearchgate.net Using PASS, SuperPred, and PPB2, researchers predicted that these compounds were likely to possess anticancer properties. mdpi.comdntb.gov.uadntb.gov.ua The PASS server operates by comparing the structure of a query compound to a database of biologically active substances, generating probabilities of activity (Pa) and inactivity (Pi). mdpi.com The SuperPred server predicts therapeutic targets by assessing ligand-protein interaction probabilities. researchgate.net Similarly, the Polypharmacology Browser identifies potential targets based on ligand similarity using various molecular fingerprints. mdpi.comnih.gov

Based on these in silico predictions, phenanthren-9-ylboronic acid was subsequently tested in vitro and demonstrated cytotoxic properties against a triple-negative breast cancer cell line (4T1), with a half-maximal inhibitory concentration (IC₅₀) of 0.2251 µM. mdpi.comresearchgate.net This workflow highlights the power of using computational predictions to guide experimental investigations into the therapeutic potential of compounds like phenanthren-ylboronic acids. mdpi.com

Table 1: Predicted Biological Targets for Phenanthren-9-ylboronic Acid using In Silico Tools

Data sourced from a study on aromatic boronic acid derivatives, including phenanthren-9-ylboronic acid. mdpi.comresearchgate.net

Molecular Docking and Binding Mode Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr It is widely used to understand the interactions between a small molecule ligand, such as phenanthren-2-ylboronic acid, and a biological macromolecule, typically a protein or enzyme. academie-sciences.frresearchgate.net This method evaluates the binding affinity, often expressed as a binding free energy, and visualizes the intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. academie-sciences.fr

In a study focused on understanding the cytotoxic effects of phenanthrene (B1679779) derivatives, molecular docking was performed against several key cancer targets. academie-sciences.fr While the specific compound was not this compound, the study on two related tricyclic phenanthrene molecules (D-1 and D-2) illustrates the approach. The docking results confirmed that these molecules could establish stable binding with various protein targets, with predicted binding energies indicating strong affinity. academie-sciences.fr Such studies are crucial for rational drug design, as they help correlate structural features with target engagement and biological activity.

Table 2: Example Molecular Docking Results for Phenanthrene Derivatives with Cancer Targets

Data from a molecular docking investigation of cytotoxic phenanthrene derivatives. academie-sciences.fr

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry offers profound insights into the pathways of chemical reactions, allowing researchers to map out the energies of reactants, transition states, and products. smu.edu This is particularly valuable for complex, multi-step reactions, such as those involving organometallic catalysts, which are frequently used in the synthesis of phenanthrene derivatives and other boronic acids.

The synthesis and transformation of phenanthrene structures can proceed through several mechanisms, with the arenium ion pathway and palladium-catalyzed pathways being two prominent examples studied computationally.

The Arenium Ion Pathway is a mechanism often considered in electrophilic aromatic substitution and cyclization reactions, such as the Scholl reaction, which can be used to form polycyclic aromatic hydrocarbons. scispace.comuni-heidelberg.deresearchgate.net This pathway involves the protonation of an aromatic ring to form a carbocation intermediate (an arenium ion), which is stabilized by resonance. uni-heidelberg.de Subsequent intramolecular electrophilic attack and rearomatization lead to the final product. uni-heidelberg.de Computational studies have been used to evaluate the feasibility of this pathway by calculating the energy barriers for the formation of the arenium ion intermediate. chinesechemsoc.org In some cases, such as a proposed rearrangement of a cyclopenta[ef]heptalene into a phenanthrene, the arenium ion pathway was deemed unlikely due to a computationally predicted high energy barrier for the initial protonation step. chinesechemsoc.org

Palladium-Catalyzed Pathways are central to modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction being a prime example for forming carbon-carbon bonds using boronic acids. The synthesis of phenanthrene derivatives can be achieved through palladium-catalyzed annulation of 2,2'-diiodobiphenyls with alkynes. nih.gov Computational chemistry is essential for dissecting the catalytic cycle, which generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Computational studies have provided a deeper understanding of the transmetalation step, which is often rate-determining. Investigations into the Suzuki-Miyaura reaction have shown that the reaction between an arylpalladium hydroxo complex and an arylboronic acid is a more favorable pathway than the reaction between an arylpalladium halide and an aryl(trihydroxo)borate. acs.orgbeilstein-journals.org These mechanistic insights, derived from computational modeling, are critical for optimizing reaction conditions and developing more efficient catalysts. beilstein-journals.org

Studies on Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior, and computational methods are indispensable for its analysis. Density Functional Theory (DFT) is a widely used approach to study the properties of molecules like this compound. nih.gov

These studies provide detailed information on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's electronic excitability and kinetic stability. chinesechemsoc.org For example, computational analyses of novel phenanthrene-containing nanocarbons have shown significantly smaller HOMO-LUMO gaps compared to benchmark hydrocarbons, indicating distinct electronic characteristics. chinesechemsoc.org

Electron Density and Aromaticity: The distribution of electrons within the molecule can be mapped to reveal its aromatic character. Techniques like Nucleus-Independent Chemical Shift (NICS) calculations are used to quantify the local aromaticity of different rings within a polycyclic system. chinesechemsoc.org

Reactivity Descriptors: Computational chemistry can predict the most likely sites for a chemical reaction on a molecule. By calculating parameters such as atomic charges (e.g., Mulliken, ChelpG) and the Average Local Ionization Energy (ALIE) at different positions on the phenanthrene backbone, researchers can predict sites susceptible to electrophilic or nucleophilic attack. nih.gov This information is vital for planning synthetic modifications of the molecule.

Table of Compounds Mentioned

Advanced Analytical Methodologies in Phenanthren 2 Ylboronic Acid Research

Spectroscopic Characterization for Mechanistic and Application Studies

Spectroscopic methods are indispensable for probing the electronic and structural properties of phenanthren-2-ylboronic acid, providing insights into reaction mechanisms and guiding the design of new applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms. For this compound, the aromatic protons on the phenanthrene (B1679779) ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the boronic acid group, -B(OH)₂, are often broad and their chemical shift is sensitive to solvent, concentration, and temperature. tau.ac.il

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton. The aromatic carbons of the phenanthrene moiety exhibit signals in the δ 110–150 ppm range. researchgate.net The carbon atom directly bonded to the boron atom is also found in this region and its precise chemical shift can confirm the position of the boronic acid substituent on the phenanthrene ring. researchgate.net

¹¹B NMR Spectroscopy : As a nucleus with a spin of I = 3/2, ¹¹B NMR is particularly useful for directly probing the environment of the boron atom. The chemical shift of the boron nucleus in this compound typically appears in the range of δ 27–33 ppm for the trigonal planar sp² hybridized state. sdsu.edursc.org Upon binding with diols to form a tetrahedral sp³ hybridized boronate ester, a significant upfield shift to approximately δ 5–15 ppm is observed, making ¹¹B NMR a powerful tool for studying binding events. nih.gov

Interactive Table: Typical NMR Chemical Shifts (δ) for Phenanthrene-based Boronic Acid Systems

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic (Phenanthrene) | 7.0 - 9.0 | Complex splitting patterns are common. |

| ¹H | Boronic Acid (-OH) | Variable (often broad) | Exchangeable proton; position is solvent and concentration dependent. tau.ac.il |

| ¹³C | Aromatic (Phenanthrene) | 110 - 150 | Quaternary carbons may show weaker signals. |

| ¹³C | C-B (ipso-Carbon) | 120 - 140 | Signal can sometimes be difficult to detect. rsc.org |

| ¹¹B | Trigonal Boronic Acid | 27 - 33 | Characteristic of the sp² hybridized state. sdsu.edu |

| ¹¹B | Tetrahedral Boronate Ester | 5 - 15 | Indicates binding with a diol. nih.gov |

UV-Visible Spectroscopy for Kinetic Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extended π-conjugated system of the phenanthrene core in this compound gives rise to characteristic and intense absorption bands. shimadzu.com

Typically, phenanthrene derivatives show strong absorption peaks between 250 nm and 380 nm. researchgate.netresearchgate.net Any reaction that alters the electronic structure or extends the conjugation of the phenanthrene system will cause a shift in the absorption maximum (λ_max) or a change in the molar absorptivity (ε). This property allows UV-Vis spectroscopy to be a powerful tool for monitoring the progress of reactions involving this compound, such as Suzuki-Miyaura coupling or esterification reactions, by tracking the disappearance of reactants or the appearance of products over time. gnest.org

Interactive Table: Characteristic UV-Vis Absorption Bands for Phenanthrene Derivatives

| Wavelength Region | Molar Absorptivity (ε) | Associated Electronic Transitions |

| 250 - 280 nm | ~70,000 - 95,000 M⁻¹cm⁻¹ | π → π* transitions |

| 280 - 380 nm | Less Intense Bands | π → π* transitions |

Data based on general characteristics of phenanthrene derivatives. researchgate.net

Fluorescence Spectroscopy for Sensing and Imaging Applications

The phenanthrene moiety is inherently fluorescent, making this compound a valuable platform for developing fluorescent sensors and imaging agents. aatbio.com Fluorescence spectroscopy is highly sensitive and provides information on how the molecule interacts with its environment.

The boronic acid group can act as a recognition site for cis-diol-containing molecules, such as carbohydrates. nih.gov The binding event alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity or emission wavelength. This change can occur through several mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). mdpi.comnih.gov For instance, in a PET sensor, the lone pair of electrons on an adjacent amine can quench the fluorescence of the phenanthrene group; upon binding of a saccharide to the boronic acid, this quenching is inhibited, and fluorescence is restored or enhanced. nih.gov These principles have been applied to design sensors for biologically important molecules and for live-cell imaging. researchgate.netrsc.orgmdpi.com

Interactive Table: Applications of Phenanthrene Boronic Acid-Based Fluorescent Sensors

| Analyte | Sensing Mechanism | Observed Fluorescence Change | Application |

| Glucose | FRET | Enhancement of acceptor emission | Diabetes monitoring mdpi.com |

| Fructose | PET | Fluorescence "turn-on" | Carbohydrate detection |

| Peroxynitrite | Oxidation of Boronate | Ratiometric shift in emission | Cellular imaging of oxidative stress rsc.org |

| 5-hydroxymethylcytosine | Binding-induced change | Fluorescence enhancement | Epigenetic analysis nih.gov |

X-ray Crystallography for Molecular Structure Elucidation and Binding Mode Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wiley-vch.de This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray structure would reveal the planarity of the phenanthrene ring system and the geometry of the boronic acid group. In the solid state, arylboronic acids often form hydrogen-bonded dimers or extended networks. wiley-vch.de Furthermore, co-crystallization of this compound with a target molecule, such as a diol, can provide direct evidence of the binding mode, showing the formation of a cyclic boronate ester and the specific stereochemical arrangement of the complex. researchgate.net This information is invaluable for understanding molecular recognition events and for the rational design of receptors and catalysts.

Interactive Table: Key Structural Parameters Obtained from X-ray Crystallography of Arylboronic Acids

| Parameter | Typical Value/Observation | Significance |

| C–B Bond Length | ~1.55 – 1.59 Å | Confirms the carbon-boron bond. wiley-vch.de |

| B–O Bond Length | ~1.35 – 1.38 Å | Indicates the covalent bond in the B(OH)₂ group. wiley-vch.de |

| C-B-O Bond Angle | ~120° | Consistent with sp² hybridization of boron. |

| Crystal Packing | Hydrogen-bonded dimers or layers | Reveals intermolecular interactions in the solid state. wiley-vch.de |

| Dihedral Angle (Aryl-B(OH)₂) | Variable | Shows the rotational orientation of the boronic acid group relative to the aromatic ring. |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to identify products and intermediates in chemical reactions with high sensitivity and specificity.

Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize boronic acids. researchgate.net The analysis can confirm the molecular weight of this compound (C₁₄H₁₁BO₂, exact mass: 222.085 g/mol ). In mass spectra, this may appear as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Boronic acids are also known to form adducts with solvents or dehydrate to form cyclic anhydrides (boroxines), which can also be detected by MS. rsc.org

When coupled with liquid chromatography (LC-MS), the technique allows for the separation and identification of components in a complex reaction mixture. scirp.org This is extremely useful for monitoring the progress of a synthesis, allowing researchers to track the consumption of this compound and the formation of the desired product in real-time. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of an ion, which allows for the determination of its elemental composition, confirming product identity without ambiguity. mdpi.com

Interactive Table: Expected Ions for this compound in Mass Spectrometry

| Ion Type | Formula | Calculated m/z | Ionization Mode |

| Protonated Molecule | [C₁₄H₁₂BO₂]⁺ | 223.09 | Positive |

| Deprotonated Molecule | [C₁₄H₁₀BO₂]⁻ | 221.07 | Negative |

| Sodium Adduct | [C₁₄H₁₁BO₂Na]⁺ | 245.07 | Positive |

| Boroxine (B1236090) Fragment | [(C₁₄H₉BO)₃ - H₂O + H]⁺ | Varies | Positive |

Structure Activity and Structure Reactivity Relationships of Phenanthren 2 Ylboronic Acid Derivatives

Comparative Analysis with Positional Isomers (e.g., Phenanthren-9-ylboronic Acid)

The location of the boronic acid group on the phenanthrene (B1679779) scaffold is a critical determinant of the molecule's reactivity, selectivity, and biological function. Comparing phenanthren-2-ylboronic acid with its isomers, most notably phenanthren-9-ylboronic acid, highlights these structural dependencies.

The reactivity of phenanthrene's different carbon positions varies, which influences the behavior of its boronic acid isomers. The 9-position of phenanthrene is part of the "K-region," which resembles an alkene double bond in terms of reactivity and is sterically hindered, being situated in the fjord-like region between the two outer benzene (B151609) rings. libretexts.org In contrast, the 2-position is located on an outer ring, making it sterically less encumbered.

This difference in steric hindrance has significant consequences for reactions like the Suzuki-Miyaura coupling. While direct comparative kinetic studies between the 2- and 9-isomers are not extensively documented, general principles suggest that the greater steric bulk around the 9-position can reduce reaction rates compared to the more accessible 2-position. However, this steric hindrance can also be exploited. For instance, in the synthesis of inherently chiral molecules like pillar jyu.fiarenes, phenanthren-9-ylboronic acid serves as an effective coupling partner because its significant steric bulk helps control the product's stereochemistry. nih.gov Less sterically demanding boronic acids are unable to induce the same level of chiral control. nih.gov

The electronic properties also differ. The phenanthrene ring generally has an electron-withdrawing effect that reduces the nucleophilicity of the boronic acid compared to simpler arylboronic acids like phenylboronic acid. The specific electronic environment of each position (1- through 9-) further modulates this effect, influencing the transmetalation step in cross-coupling reactions. jyu.filibretexts.org

The position of functional groups on a phenanthrene core is known to impact biological activity. In a study on phenanthrene-based HIV-1 integrase inhibitors, the placement of a β-diketo acid functionality was found to be slightly more favorable at the 2-position than at the 1-position, indicating that even subtle positional changes can alter interactions with biological targets. nih.gov

While this compound itself has not been the subject of extensive biological screening, its 9-isomer, phenanthren-9-ylboronic acid, has demonstrated potent cytotoxic properties against triple-negative breast cancer cells (4T1 cell line) with a half-maximal inhibitory concentration (IC₅₀) of 0.2251 µM. mdpi.commdpi.comresearchgate.net It is suggested that the large, planar aromatic system facilitates interactions with biological macromolecules. researchgate.net However, this large hydrophobic surface also contributes to poor solubility in aqueous media, which can limit its practical application in biological assays. The differential geometry and electronic distribution of the 2-isomer would be expected to lead to a distinct profile in molecular recognition and biological effect, though specific data remains limited.

Comparison with Other Polycyclic Aromatic Boronic Acids (e.g., Naphthalene, Pyrene (B120774), Carbazole Derivatives)

Expanding the comparison to other polycyclic aromatic boronic acids (PABAs) further contextualizes the properties of phenanthrene derivatives. The size of the aromatic system and the inclusion of heteroatoms are key variables.

The chemical and biological behavior of PABAs is strongly influenced by the size of the aromatic core and the nature of any substituents.

Reactivity and Material Applications: In material science applications, different PABAs can be used as ligands to functionalize carbon nanotubes. A comparative study utilized phenyl, naphthalene-1, phenanthrene-9, and pyrene-1 boronic acids for this purpose, demonstrating that the choice of the aromatic system is crucial for tuning the electronic properties of the final material. researchgate.net The larger π-systems of phenanthrene and pyrene can lead to stronger π-π stacking interactions.

Biological Activity and Solubility: A recurring theme in the biological evaluation of PABAs is the trade-off between cytotoxicity and bioavailability.

Phenanthren-9-ylboronic acid shows high potency but suffers from limited solubility.

Pyren-1-ylboronic acid also faces significant solubility challenges in culture media, which has hindered its biological evaluation. mdpi.com

Naphthalene derivatives , such as 6-hydroxynaphthalen-2-yl boronic acid, exhibit potent anticancer activity (IC₅₀ of 0.1969 µM) comparable to the phenanthrene isomer but with improved solubility due to the smaller aromatic system and the presence of a polar hydroxyl group. mdpi.com This suggests that introducing hydrophilic groups can enhance bioavailability without completely sacrificing activity.

Carbazole-based boronic acids are noted to be more soluble and stable in organic matrices compared to phenanthrene analogs, making them attractive scaffolds in drug discovery and for materials science.

The following table summarizes the reported antiproliferative activity of several polycyclic aromatic boronic acids against the 4T1 triple-negative breast cancer cell line.

| Compound | Aromatic System | IC₅₀ (µM) | Key Observation |

|---|---|---|---|

| Phenanthren-9-ylboronic acid | Phenanthrene | 0.2251 | Potent cytotoxicity, but solubility challenges in assays. mdpi.com |

| 6-Hydroxynaphthalen-2-yl boronic acid | Naphthalene | 0.1969 | Potent cytotoxicity with higher solubility than phenanthrene derivatives. mdpi.com |

| Pyren-1-yl boronic acid | Pyrene | N/A | Precipitates in culture medium, limiting in vitro testing. mdpi.com |

Role of Substituents on the Phenanthrene Core in Modulating Reactivity and Application Performance

Attaching substituents directly to the phenanthrene core provides a powerful tool for fine-tuning the properties of this compound. These modifications can alter electronic properties, steric profiles, and solubility, thereby modulating reactivity and biological performance.

Electron-withdrawing substituents, such as fluorine or nitro groups, increase the Lewis acidity of the boron center. mdpi.com This can influence the compound's ability to bind to diols and can affect the mechanism of certain catalytic reactions. mdpi.com Conversely, electron-donating groups increase the nucleophilicity of the organic group on the boron atom, which can accelerate the transmetalation step in Suzuki-Miyaura coupling reactions. jyu.fi

A study on halogenated phenanthrene β-diketo acids as HIV-1 integrase inhibitors provides a clear example of how substituents modulate biological activity. nih.gov The results showed that a chlorine atom at the R⁶ position improved activity compared to an unsubstituted analog, while a fluorine atom at the same position resulted in a slight loss of potency. nih.gov This indicates that both electronic effects and hydrophobicity play a role in the molecule's interaction with its biological target. nih.gov

Impact of Boronic Acid Derivatization on Compound Properties and Interactions

The boronic acid group itself, -B(OH)₂, can be chemically modified to alter the compound's stability, reactivity, and handling characteristics. These derivatives often serve as protected forms of the boronic acid or as intermediates with unique reactivity.

One of the most common derivatizations is the formation of boronic esters , particularly pinacol (B44631) esters (-B(pin)). jyu.fi Arylboronic acid pinacol esters are generally more stable, less prone to dehydration to form boroxines (cyclic anhydrides), and are easily purified by chromatography. mdpi.com This increased stability, however, often comes at the cost of reduced reactivity compared to the free boronic acid. rsc.org

Other important derivatives include:

Organotrifluoroborates (-BF₃K): These salts are typically crystalline, air-stable solids that are easy to handle and have gained considerable attention as alternatives to boronic acids in a variety of coupling reactions. rsc.org

Dioxazaborocanes : These are stable, solid derivatives formed from the reaction of boronic acids with diethanolamine. They can often be used in coupling reactions without requiring an external base for activation. jyu.fi

In analytical contexts, derivatization is used to overcome challenges like the self-condensation of boronic acids. For mass spectrometry analysis, boronic acids can be derivatized in-situ with matrices like 2,5-dihydroxybenzoic acid (DHB) to prevent the formation of boroxine (B1236090) artifacts.

The following table summarizes common derivatization strategies for boronic acids and their impact.

| Derivative Type | Typical Reagent | Impact on Properties |

|---|---|---|

| Pinacol Ester | Pinacol | Increases stability, improves purification, but may decrease reactivity. mdpi.comrsc.org |

| Trifluoroborate Salt | KHF₂ | Highly stable, crystalline solids; alternative for cross-coupling. rsc.org |

| Dioxazaborocane | Diethanolamine | Stable, solid derivative; may not require external base for activation. jyu.fi |

| DHB Ester | 2,5-Dihydroxybenzoic acid | Analytical derivatization to prevent boroxine formation in mass spectrometry. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Phenanthren-2-ylboronic Acid

The development of efficient and scalable synthetic routes is fundamental to the widespread application of this compound. While traditional methods like the Suzuki-Miyaura coupling of the corresponding halo-phenanthrene with a boron source are established, future research is anticipated to focus on more innovative and sustainable pathways. researchgate.netlibretexts.orgfishersci.es

One promising avenue involves the direct C-H borylation of phenanthrene (B1679779). This method would be highly atom-economical, avoiding the pre-functionalization step of creating a halogenated phenanthrene. Research in this area would focus on developing regioselective catalysts that can specifically target the C-2 position of the phenanthrene core, a significant challenge given the multiple reactive sites on the polycyclic system.